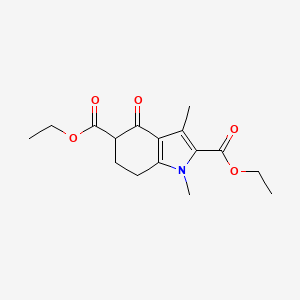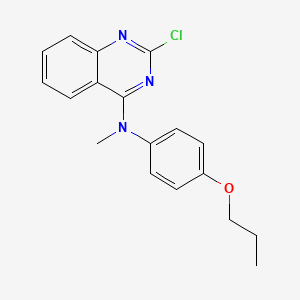
4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- is a quinazoline derivative known for its diverse pharmacological activities. Quinazoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- typically involves the reaction of 2-chloroquinazoline with N-methyl-N-(4-propoxyphenyl)amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as chlorination, amination, and alkylation under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinazolinamines and quinazolinones, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer and anti-microbial agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, leading to the inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-methylquinazolin-4-amine
- 2-Chloro-N,N-dipropyl-4-quinazolinamine
- 4-Methyl-2-quinazolinamine
Uniqueness
4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Eigenschaften
CAS-Nummer |
827031-02-7 |
|---|---|
Molekularformel |
C18H18ClN3O |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
2-chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-3-12-23-14-10-8-13(9-11-14)22(2)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
RVVQCOFJEZMGFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



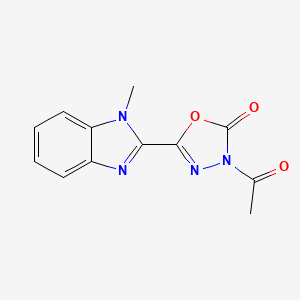
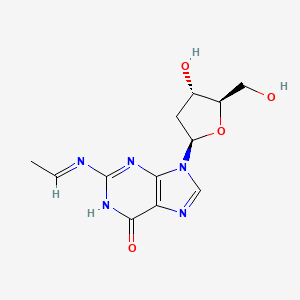
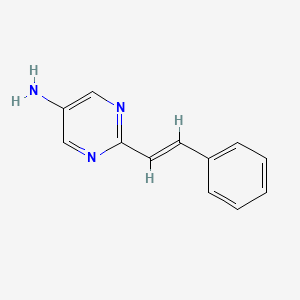

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
